2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909309-89-2
VCID: VC5517759
InChI: InChI=1S/C8H12N2.2ClH/c1-7-3-2-6-10-8(7)4-5-9;;/h2-3,6H,4-5,9H2,1H3;2*1H
SMILES: CC1=C(N=CC=C1)CCN.Cl.Cl
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride

CAS No.: 1909309-89-2

Cat. No.: VC5517759

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11

* For research use only. Not for human or veterinary use.

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride - 1909309-89-2

Specification

CAS No. 1909309-89-2
Molecular Formula C8H14Cl2N2
Molecular Weight 209.11
IUPAC Name 2-(3-methylpyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2.2ClH/c1-7-3-2-6-10-8(7)4-5-9;;/h2-3,6H,4-5,9H2,1H3;2*1H
Standard InChI Key SAHUZUODTXWPAY-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is an organic compound with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol . The structure consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with an ethanamine chain, which is protonated to form the dihydrochloride salt. The SMILES notation for this compound is NCCC1=NC=CC=C1C.Cl.Cl, reflecting the connectivity of the pyridine ring, methyl group, and ethylamine backbone .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1909309-89-2
Molecular FormulaC₈H₁₄Cl₂N₂
Molecular Weight209.12 g/mol
SMILESNCCC1=NC=CC=C1C.Cl.Cl
Storage ConditionsCool, dry place; avoid sunlight

The dihydrochloride salt enhances the compound’s solubility in aqueous solutions, facilitating its use in biological assays.

Spectroscopic and Structural Data

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous pyridine derivatives exhibit characteristic absorption bands in the UV-Vis range (250–300 nm) due to π→π* transitions in the aromatic ring. X-ray crystallography of similar compounds reveals planar pyridine rings with bond lengths and angles consistent with aromatic systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves reductive amination or alkylation followed by reduction. A common pathway begins with 3-methylpyridine, which undergoes alkylation with ethyl bromide to form a quaternary ammonium intermediate. Subsequent reduction using agents like sodium borohydride or hydrogen gas yields the primary amine, which is then treated with hydrochloric acid to produce the dihydrochloride salt.

Key Reaction Steps:

  • Alkylation: 3-Methylpyridine + Ethyl bromide → Quaternary ammonium salt.

  • Reduction: Quaternary salt → Primary amine (free base).

  • Salt Formation: Primary amine + HCl → Dihydrochloride salt.

Optimization and Yield

Reaction conditions critically influence yield and purity. Optimal temperatures range between 0–5°C during alkylation to minimize side reactions, while reductions are performed at room temperature under inert atmospheres. Final purification via recrystallization or column chromatography ensures high purity (>95%), as required for pharmaceutical applications .

Applications in Pharmaceutical and Chemical Research

Drug Development

The compound’s amine group and aromatic system make it a versatile intermediate in synthesizing antiviral agents and antibiotics . For example, pyridine derivatives are integral to HIV protease inhibitors and neuraminidase inhibitors used in influenza treatment.

Fluorescent Probes

Functionalization of the amine group enables conjugation with fluorophores, creating probes for cellular imaging. These probes are utilized in tracking protein interactions and monitoring intracellular pH changes .

Table 2: Research Applications

ApplicationMechanism
Antiviral AgentsInhibit viral enzyme activity
AntibioticsDisrupt bacterial cell membranes
Fluorescent ProbesBind to biomolecules via amine
CodePhrase
P261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
P305IF IN EYES: Rinse cautiously with water

Regulatory and Environmental Considerations

Environmental Impact

While specific ecotoxicology data is scarce, its persistence in aquatic systems necessitates containment to prevent environmental release .

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